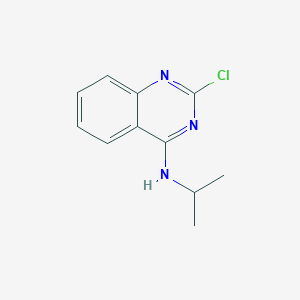

2-chloro-N-(propan-2-yl)quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicine: Antimicrobial and Anticancer Applications

2-chloro-N-(propan-2-yl)quinazolin-4-amine has shown promise in the medical field due to its antimicrobial properties. Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial and anticancer effects . For instance, certain quinazolinone derivatives have been tested for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, with some compounds demonstrating potent in vitro activity . Additionally, quinazoline derivatives have been identified as potential therapeutic agents in cancer therapy, particularly in urinary bladder cancer, where targeted therapy is a promising direction .

Agriculture: Pesticide Development

In agriculture, the antimicrobial properties of quinazoline derivatives can be harnessed to develop pesticides that combat plant pathogens. The broad-spectrum antimicrobial agents found in quinazolinone studies could potentially be applied to protect crops from bacterial and fungal diseases, contributing to increased agricultural productivity .

Industry: Pharmaceutical Manufacturing

The pharmaceutical industry benefits from the synthesis of quinazoline derivatives, which serve as building blocks for various drugs. Quinazolines are part of about 150 naturally occurring alkaloids and have been used to create drugs with a wide range of biological activities, including those for treating benign prostatic hyperplasia and post-traumatic stress disorder . The synthesis of new quinazoline-based compounds continues to be an area of active research for developing anticancer drugs .

Environmental Science: Biofilm Inhibition

Quinazolinone derivatives have been studied for their ability to inhibit biofilm formation, which is crucial in environmental science for controlling microbial growth on surfaces and in water systems. Compounds that can prevent biofilm formation have applications in water treatment facilities and in preventing the spread of bacteria in public spaces .

Biochemistry: Enzyme Inhibition

In biochemistry, quinazolinone derivatives have been explored for their enzyme inhibitory activity. For example, certain derivatives have exhibited α-glucosidase inhibitory activity, which is significant for the development of treatments for diseases like diabetes .

Pharmacology: Drug Resistance and Therapeutic Agents

The pharmacological diversification of quinazoline/quinazolinone derivatives includes their use in combating drug resistance, a major challenge in modern medicine. These compounds have been synthesized and tested for anti-malarial activity, showcasing their potential as therapeutic agents against resistant strains of diseases .

Propiedades

IUPAC Name |

2-chloro-N-propan-2-ylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7(2)13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPNVVORFHMPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC2=CC=CC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-isopropylquinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)

![(4Ar,7aS)-3,4,4a,5,7,7a-hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide;hydrochloride](/img/structure/B2919433.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)